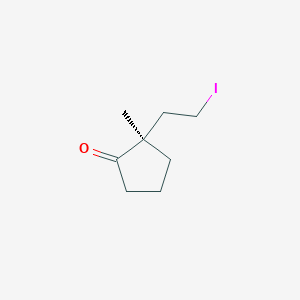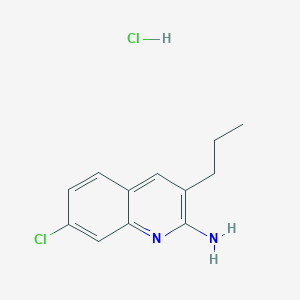![molecular formula C10H16O4 B12631984 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde CAS No. 918901-88-9](/img/structure/B12631984.png)
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Méthyl-6,7,11-trioxaspiro[4.6]undécane-8-carbaldéhyde est un composé chimique connu pour sa structure spiroacétalique unique. Ce composé est caractérisé par une liaison spiro entre deux cycles contenant de l'oxygène, ce qui en fait un membre de la famille des spiroacétals. Les spiroacétals sont importants dans divers produits naturels et présentent des activités biologiques diverses .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 8-méthyl-6,7,11-trioxaspiro[4.6]undécane-8-carbaldéhyde implique généralement la formation du système cyclique spiroacétalique. Une méthode courante comprend la réaction d'un diol approprié avec un aldéhyde en milieu acide pour former la liaison spiroacétalique. Les conditions réactionnelles nécessitent souvent un contrôle précis de la température et du pH pour assurer la stéréochimie souhaitée .
Méthodes de production industrielle
les principes de la synthèse des spiroacétals peuvent être mis à l'échelle en utilisant des réacteurs à écoulement continu et des conditions réactionnelles optimisées pour obtenir des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
Types de réactions
Le 8-méthyl-6,7,11-trioxaspiro[4.6]undécane-8-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool primaire en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les alcools en milieu basique ou acide.
Principaux produits formés
Oxydation : Acide 8-méthyl-6,7,11-trioxaspiro[4.6]undécane-8-carboxylique.
Réduction : 8-Méthyl-6,7,11-trioxaspiro[4.6]undécane-8-méthanol.
Substitution : Divers dérivés spiroacétaliques substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 8-méthyl-6,7,11-trioxaspiro[4.6]undécane-8-carbaldéhyde a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de composés spiroacétaliques plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et anticancéreuses.
Médecine : Investigé pour son utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 8-méthyl-6,7,11-trioxaspiro[4.6]undécane-8-carbaldéhyde n'est pas entièrement compris. Son activité biologique est considérée comme étant liée à sa capacité à interagir avec des cibles moléculaires et des voies spécifiques. La structure spiroacétalique peut lui permettre de se lier à des enzymes ou à des récepteurs, en modulant leur activité et en conduisant à divers effets biologiques .
Applications De Recherche Scientifique
8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiroacetal compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is not fully understood. its biological activity is believed to be related to its ability to interact with specific molecular targets and pathways. The spiroacetal structure may allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
1,6-Dioxaspiro[4.5]décane : Un spiroacétal plus simple avec deux atomes d'oxygène dans le système cyclique.
1,6,9-Trioxaspiro[4.5]décane : Un composé apparenté avec un atome d'oxygène supplémentaire dans le système cyclique.
Spiroacétals dans les produits naturels : Divers produits naturels contiennent des structures spiroacétaliques, telles que la monensine A et l'acide berkelique.
Unicité
Le 8-méthyl-6,7,11-trioxaspiro[4.6]undécane-8-carbaldéhyde est unique en raison de sa structure spiroacétalique spécifique et de la présence d'un groupe aldéhyde.
Propriétés
Numéro CAS |
918901-88-9 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
8-methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde |
InChI |
InChI=1S/C10H16O4/c1-9(8-11)6-7-12-10(14-13-9)4-2-3-5-10/h8H,2-7H2,1H3 |
Clé InChI |
BWEJVRKCRHDNSB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCOC2(CCCC2)OO1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


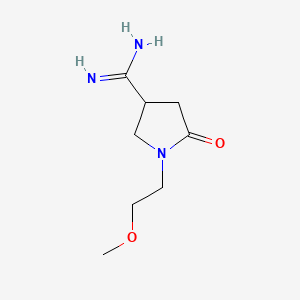
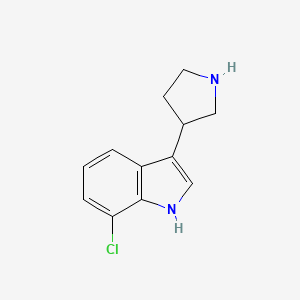
![N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B12631909.png)
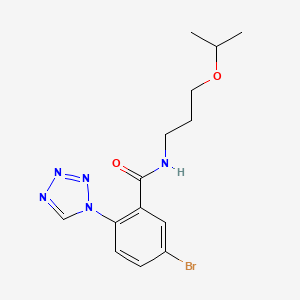
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
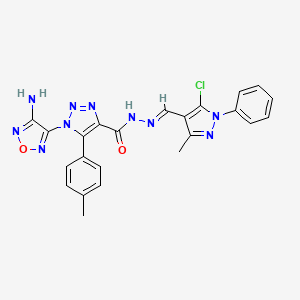
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)

![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
![{[1-(2-Methoxyphenyl)ethenyl]oxy}(diphenyl)silyl](/img/structure/B12631958.png)
